N,N-diallyl-2,5-dimethyl-3-furamide
Description
N,N-Diallyl-2,5-dimethyl-3-furamide is a furamide derivative characterized by a furan ring substituted with methyl groups at positions 2 and 5, along with diallyl amine groups at the nitrogen atom of the amide moiety. The diallyl groups may enhance lipophilicity and reactivity, influencing bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2,5-dimethyl-N,N-bis(prop-2-enyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-7-14(8-6-2)13(15)12-9-10(3)16-11(12)4/h5-6,9H,1-2,7-8H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLTRHJSHFPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Cyclohexyl-N-Methoxy-2,5-Dimethyl-3-Furamide
This compound shares the 2,5-dimethyl-furamide core but substitutes the diallyl groups with cyclohexyl and methoxy substituents. Key differences include:
- Bioactivity : Methoxy groups may alter electronic effects, impacting binding affinity to target proteins.
- Applications: No direct data on its use, but structural similarity suggests possible safener or agrochemical roles .
N,N-Diallyl-2,2-Dichloroacetamide
- Structure : Contains a dichloroacetamide backbone with diallyl groups.
- Bioactivity : Demonstrates high binding affinity in maize seedlings (IC₅₀ = 0.01 pM), correlating with safener efficacy against thiocarbamate herbicides .
- Mechanism : Competes with herbicides like alachlor for binding sites, enhancing crop tolerance .
Functional Comparison with Herbicide Safeners
Dichloroacetamide Safeners (e.g., R25788)
N,N-Diallyl-2,5-Dimethyl-3-Furamide
- Structural Advantages : The dimethyl-furan core could improve metabolic stability in plants compared to linear acetamides.
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Structural Insights : Diallyl groups in this compound may offer steric advantages over bulkier cyclohexyl analogs, but experimental validation is needed.
- Synthetic Routes : Analogous to 3-chloro-N-phenyl-phthalimide synthesis, high-purity preparation methods must be optimized for reliable bioactivity testing .
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